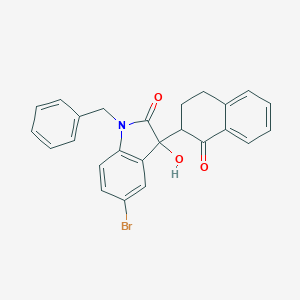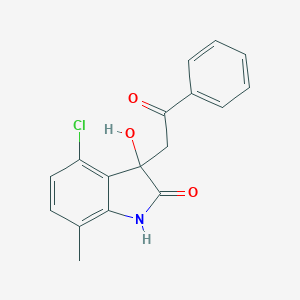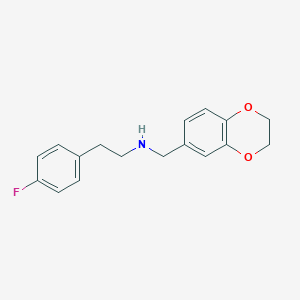
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide, also known as DBNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is not well understood, but it is believed to act as a nucleophile in organic reactions. It has been suggested that the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the phenylethyl group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may act as a directing group, facilitating the formation of specific products in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. However, it has been shown to exhibit moderate toxicity in vitro and in vivo. In one study, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide was found to inhibit the growth of human breast cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high reactivity as a nucleophile. It is also readily available and relatively inexpensive. However, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide is moderately toxic and may require special handling and disposal procedures. Additionally, the sulfonamide group of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide may limit its use in certain reactions, as it may act as a competing leaving group.
Orientations Futures
There are several potential future directions for research involving 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the development of new synthetic methods that utilize 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide as a reagent or catalyst. Additionally, the potential anticancer and antibacterial properties of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide could be further explored, potentially leading to the development of new drugs. Finally, the use of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide in the preparation of chiral compounds could be investigated, as the phenylethyl group may provide a useful chiral auxiliary.
Méthodes De Synthèse
The synthesis of 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been widely used in scientific research due to its ability to act as a nucleophile in organic reactions. It is commonly used as a reagent in the synthesis of various compounds such as sulfonamides, amides, and imides. Additionally, 2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the preparation of chiral compounds.
Propriétés
Nom du produit |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13Br2NO2S |
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
2,5-dibromo-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Clé InChI |
YABSGILOJPWAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272176.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272178.png)
![4-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile](/img/structure/B272182.png)
![2-(2-Hydroxy-3-methylphenyl)-5-phenyl-1,2-dihydrothieno[2,3-d]pyrimidin-4-ol](/img/structure/B272185.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272191.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272195.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272198.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)

![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)